molecular formula C18H12O7 B13126199 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate CAS No. 87712-25-2

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate

Cat. No.: B13126199
CAS No.: 87712-25-2
M. Wt: 340.3 g/mol
InChI Key: MPZQFVYQMATYMH-UHFFFAOYSA-N
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Description

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (CAS 87712-27-4) is a high-value anthraquinone derivative supplied for advanced chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate in organic synthesis and medicinal chemistry. Its protected diacetate groups make it a crucial precursor for the development of aminoanthraquinone derivatives, which are investigated for their significant cytotoxic activity against various cancer cell lines, including MCF-7 and Hep-G2 . Furthermore, the anthraquinone core is a common structural subunit in many biologically active molecules and synthetic dyes . The planar anthraquinone ring system can contribute to supramolecular architectures through interactions such as π-π stacking, which is of interest in materials science . This product is intended for use in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

87712-25-2

Molecular Formula

C18H12O7

Molecular Weight

340.3 g/mol

IUPAC Name

(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C18H12O7/c1-8(19)24-12-6-7-13(25-9(2)20)16-15(12)17(22)10-4-3-5-11(21)14(10)18(16)23/h3-7,21H,1-2H3

InChI Key

MPZQFVYQMATYMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents: Acetic anhydride (Ac2O), pyridine (as a base catalyst)
  • Solvent: Dichloromethane (CH2Cl2)
  • Temperature: Room temperature
  • Time: Overnight stirring (approximately 12–16 hours)

Procedure

  • Dissolve 1,4-dihydroxy-9,10-anthraquinone in dichloromethane.
  • Add acetic anhydride and a catalytic amount of pyridine.
  • Stir the mixture overnight at room temperature to allow acetylation of hydroxyl groups.
  • After completion, evaporate the solvent under reduced pressure.
  • The crude product is dissolved in water and extracted with ethyl acetate.
  • The organic layer is washed with brine, dried over sodium sulfate (Na2SO4), and solvent is removed under vacuum.
  • Purify the residue by column chromatography using petroleum ether/ethyl acetate (2:1 v/v) as eluent.
  • The target compound, 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate , is obtained as a white solid.

Yield and Physical Properties

  • The reaction typically affords the diacetate in good to excellent yields.
  • The product crystallizes as colorless single crystals from ethyl acetate.

Reaction Mechanism Insights

  • The acetylation proceeds via nucleophilic attack of the hydroxyl groups on the electrophilic acetic anhydride.
  • Pyridine acts as a base to scavenge the acetic acid formed during the reaction, driving the reaction forward.
  • The anthraquinone ring remains intact, with acetyl groups selectively protecting the hydroxyl functionalities.

Supporting Data from Literature

Step Conditions Yield (%) Notes
Acylation of 1,4-dihydroxyanthraquinone Ac2O, pyridine, CH2Cl2, RT, overnight High (not explicitly quantified but reported as excellent) Produces diacetate derivative with high purity after chromatography
Purification Column chromatography (petroleum ether/ethyl acetate 2:1) - Effective for isolating pure diacetate

Related Synthetic Transformations

  • Prior to acylation, the starting material can be subjected to methylation or reduction to yield other anthraquinone derivatives.
  • For example, methylation using methyl iodide can yield dimethoxyanthracene-9,10-dione derivatives.
  • Reduction with sodium borohydride (NaBH4) can selectively reduce quinone functionalities to hydroquinones or dihydroanthracene derivatives.
  • These transformations are often combined sequentially to obtain a variety of substituted anthraquinones, including the diacetate compound.

Analytical Characterization

In summary, the preparation of This compound is efficiently achieved by acetylation of 1,4-dihydroxyanthraquinone using acetic anhydride and pyridine in dichloromethane at room temperature, followed by standard work-up and chromatographic purification. This method is well-documented, reproducible, and yields high purity product suitable for further chemical or biological studies.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroquinones.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) may be linked to its interaction with cellular pathways that regulate survival and death .
  • Antioxidant Properties : The compound's antioxidant capabilities suggest potential applications in combating oxidative stress-related diseases. This property may enhance its efficacy in preventing cellular damage caused by free radicals.

Biological Studies

Research has demonstrated that this compound interacts with biological macromolecules:

  • Protein Interaction : It has been shown to interact with proteins and nucleic acids, potentially altering cellular signaling pathways and gene expression profiles. This interaction can affect the activity of enzymes involved in drug metabolism and detoxification processes.

Materials Science

The compound's unique structural features allow for its application in materials science:

  • Dye Applications : Due to its vibrant color properties derived from the anthraquinone structure, it can be utilized as a dye or pigment in various materials.
  • Polymer Chemistry : It can serve as a building block for synthesizing new polymeric materials with enhanced properties such as thermal stability and UV resistance.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antioxidant Activity

A study published in Free Radical Biology and Medicine assessed the antioxidant activity of this compound using various assays (DPPH and ABTS). The findings suggested that it effectively scavenges free radicals, indicating its potential use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

1,4-Dimethoxyanthracene-9,10-dione (Compound 5)
  • Structure : Methoxy groups at positions 1 and 4 instead of acetyl groups.
  • Synthesis: Derived from methylation of 1,4-dihydroxyanthraquinone using dimethyl sulfate.
  • Key Differences :
    • Reactivity : Methoxy groups are less reactive toward nucleophilic substitution compared to acetyl groups, requiring harsher conditions for demethylation .
    • Physical Properties : Methoxy protons in NMR appear as singlets at δ 3.94 ppm, distinct from acetyl protons (δ 2.47 ppm) in compound 7 .
    • Biological Activity : Exhibits cytotoxicity (IC₅₀: 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells) but lower than acetylated derivatives due to reduced lipophilicity .
2-(Butylamino)anthracene-1,4-dione (Compound 3a)
  • Structure: Amino substitution at position 2, with unmodified hydroxyl groups at 1 and 4.
  • Synthesis: Produced via reductive amination of 1,4-dihydroxyanthraquinone using NaBH₄ and butylamine.
  • Key Differences: Solubility: Enhanced water solubility due to the amino group, contrasting with the hydrophobic acetyl groups in compound 7 . Activity: Stronger antimicrobial activity (MIC: 0.1–0.5 mg/mL against MRSA and Candida albicans) but comparable cytotoxicity to compound 7 .
1,4-Dihydroxyanthraquinone (1,4-DHA)
  • Structure : Parent compound with hydroxyl groups at positions 1 and 4.
  • Role : Serves as a precursor for acetylated and methoxylated derivatives.
  • Key Differences :
    • Reactivity : Rapidly acetylated under mild conditions to form compound 7 , highlighting the protective role of acetyl groups .
    • Applications : Used in synthesizing metal-coordination polymers, unlike its acetylated counterpart, which is more stable in biological environments .

Pharmacokinetic and Metabolic Comparisons

  • 5-Hydroxy-1,4-diacetate : Likely acts as a prodrug, with acetyl groups enhancing membrane permeability. Metabolic deacetylation would regenerate 1,4-DHA, similar to related anthracenediones like HAQ (), which shows rapid plasma clearance (t₁/₂: 9.4 min) and hepatobiliary excretion .
  • Methoxy Derivatives : Slower metabolic demethylation may prolong half-life but reduce bioavailability compared to acetylated forms.

Biological Activity

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a compound belonging to the anthraquinone class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H12O7, with a molecular weight of 340.3 g/mol. Its structure includes a hydroxyl group and two acetate groups attached to the anthracene framework, which enhances its chemical reactivity and solubility compared to other anthraquinones.

PropertyValue
CAS Number87712-25-2
Molecular FormulaC18H12O7
Molecular Weight340.3 g/mol
IUPAC Name(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-1-yl) acetate
InChI KeyMPZQFVYQMATYMH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and generate reactive oxygen species (ROS). This interaction disrupts DNA replication and induces oxidative stress in cells, leading to apoptosis in cancerous cells. Additionally, it can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by promoting ROS generation and disrupting cellular homeostasis. Notably, studies have demonstrated its effectiveness against breast cancer and leukemia cell lines .

Antimicrobial Activity

This compound also displays antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi, showing potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes and inhibit growth.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects as well. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : A study on the effects of anthraquinone derivatives found that this compound significantly reduced cell viability in MCF-7 breast cancer cells through ROS-mediated pathways .
  • DNA Interaction : Research demonstrated that the compound intercalates into DNA strands, leading to structural alterations that promote cell death in cancerous cells. This was evidenced by increased DNA fragmentation observed in treated cells .
  • Antimicrobial Testing : In vitro tests against various bacterial strains showed that the compound inhibited growth effectively at low concentrations. The mechanism involved disruption of bacterial cell wall integrity.

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